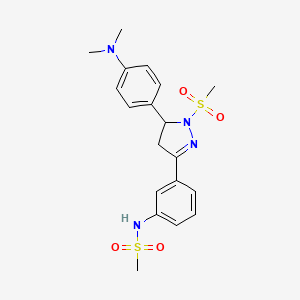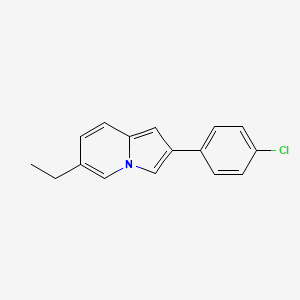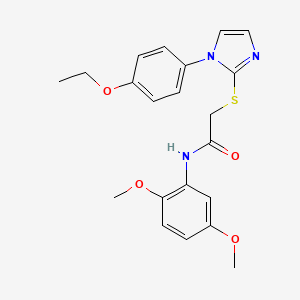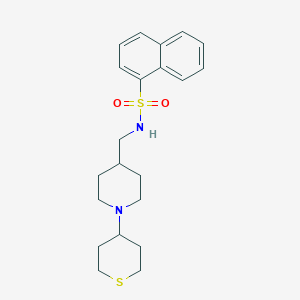
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound known for its complex structure and a wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multi-step process:
Initial Coupling Reaction: : The reaction begins with the coupling of dimethylamino benzaldehyde with a suitable pyrazole precursor under controlled conditions.
Methylsulfonylation: : The intermediate product then undergoes methylsulfonylation, where a methylsulfonyl group is introduced using methylsulfonyl chloride and an appropriate base.
Final Coupling: : The resulting methylsulfonylated compound is then coupled with methanesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production of this compound may involve optimization of the above synthetic routes for better yields and cost-efficiency, potentially utilizing continuous flow reactors for certain steps to enhance production efficiency and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: : Reduction reactions can target the methylsulfonyl group, converting it to a sulfide.
Substitution: : Various substitution reactions, especially electrophilic aromatic substitutions, can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents might include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) with catalysts.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: : Common reagents for electrophilic substitution could include nitrating agents, halogens, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: : Sulfones or sulfoxides, depending on the degree of oxidation.
Reduction: : Corresponding sulfides.
Substitution: : Various substituted derivatives depending on the substituent and conditions applied.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand in catalytic reactions due to its unique structure and functional groups.
Synthetic Intermediates: : Employed in synthesizing other complex organic molecules.
Biology
Biological Assays: : Acts as an inhibitor or activator in various biochemical pathways, making it useful in enzyme assays and other biological studies.
Medicine
Drug Development: : Investigated for its potential therapeutic effects in treating certain diseases due to its biological activity.
Industry
Specialty Chemicals: : Used in the production of specialty chemicals for specific industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The functional groups present in the compound allow it to bind to these targets, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(4-(Dimethylamino)phenyl)-1-phenyl-1H-pyrazol-3-yl)methanesulfonamide: : Similar structure but lacks the methylsulfonyl group.
N-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-1H-pyrazol-3-yl)methanesulfonamide: : Similar but has different substitution patterns.
Uniqueness
The uniqueness of N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide lies in its specific combination of functional groups, which gives it distinct chemical reactivity and biological activity not observed in its similar counterparts. This makes it a valuable compound in various scientific research applications.
That should cover it! Chemistry is a realm of endless possibilities and discoveries—just like this intriguing compound. Anything else you’d like to delve into?
Eigenschaften
IUPAC Name |
N-[3-[3-[4-(dimethylamino)phenyl]-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-22(2)17-10-8-14(9-11-17)19-13-18(20-23(19)29(4,26)27)15-6-5-7-16(12-15)21-28(3,24)25/h5-12,19,21H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCSVSAQWHUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine](/img/structure/B2922647.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2922649.png)
![5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2922650.png)
![N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/new.no-structure.jpg)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2922662.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2922663.png)
![N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide](/img/structure/B2922664.png)
![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)
![Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate](/img/structure/B2922667.png)
